![molecular formula C20H24N2O4S B2834117 N-methyl-2-((1-(2-(naphthalen-1-yl)acetyl)piperidin-4-yl)sulfonyl)acetamide CAS No. 1797085-54-1](/img/structure/B2834117.png)
N-methyl-2-((1-(2-(naphthalen-1-yl)acetyl)piperidin-4-yl)sulfonyl)acetamide
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Overview
Description
“N-methyl-2-((1-(2-(naphthalen-1-yl)acetyl)piperidin-4-yl)sulfonyl)acetamide” is a complex organic compound. It contains a naphthalene moiety, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . The molecule also includes a piperidine ring, which is a common motif in many pharmaceuticals and natural products . The compound also contains an acetyl group and a sulfonyl group, which may influence its reactivity and interactions with biological systems .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the naphthalene moiety might make the compound relatively non-polar and hydrophobic . The compound could potentially form hydrogen bonds via its sulfonyl and acetyl groups, which could influence its solubility and reactivity .Scientific Research Applications
Crystallography and Structural Analysis
The crystal structure of N-methyl-2-((1-(2-(naphthalen-1-yl)acetyl)piperidin-4-yl)sulfonyl)acetamide has been investigated. The compound crystallizes in an orthorhombic space group with the following parameters:
The crystallographic data and fractional atomic coordinates are available in the literature . This structural information is crucial for understanding the compound’s properties and interactions.
Prodrug Design
One common approach to mitigate the gastrointestinal side effects of drugs is to use prodrugs. Studies have explored esterification of naproxen (a related compound) as a prodrug to reduce its direct effects. Similarly, N-methyl-2-((1-(2-(naphthalen-1-yl)acetyl)piperidin-4-yl)sulfonyl)acetamide could be modified to enhance its bioavailability and minimize adverse effects .
Targeted Inhibition
Transient receptor potential melastatin 4 (TRPM4): is considered a potential target for cancer and other diseases. Researchers have designed and synthesized derivatives of N-methyl-2-((1-(2-(naphthalen-1-yl)acetyl)piperidin-4-yl)sulfonyl)acetamide as new TRPM4 inhibitors. These compounds aim to improve cellular potency and may have therapeutic applications .
Click Chemistry
The compound naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate was synthesized via copper(I)-catalyzed alkyne–azide cycloaddition (CuAAC). This reaction provides a regioselective method for introducing functional groups, potentially useful for drug development .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-methyl-2-[1-(2-naphthalen-1-ylacetyl)piperidin-4-yl]sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-21-19(23)14-27(25,26)17-9-11-22(12-10-17)20(24)13-16-7-4-6-15-5-2-3-8-18(15)16/h2-8,17H,9-14H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZDUSOTJAJVBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)CC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-((1-(2-(naphthalen-1-yl)acetyl)piperidin-4-yl)sulfonyl)acetamide |
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